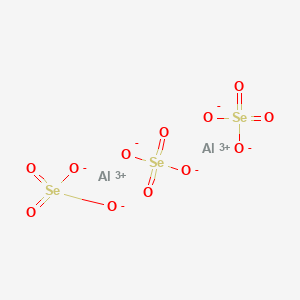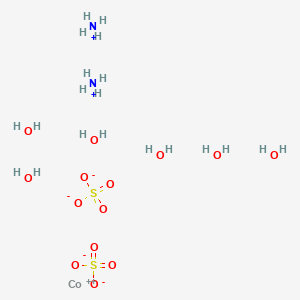
Ammonium cobalt(II) sulfate hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium cobalt(II) sulfate hexahydrate is a chemical compound with the formula (NH₄)₂Co(SO₄)₂. It is a coordination complex that contains cobalt in the +2 oxidation state. This compound is typically found in its hexahydrate form, meaning it is associated with six molecules of water. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium cobalt(II) sulfate hexahydrate can be synthesized by reacting cobalt(II) sulfate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving cobalt(II) sulfate and ammonium sulfate in water, followed by crystallization to obtain the desired compound. The reaction can be represented as follows:
CoSO4+(NH4)2SO4→(NH4)2Co(SO4)2⋅6H2O
Industrial Production Methods
In industrial settings, the production of sulfuric acid, ammonium cobalt(2+) salt (2:2:1) involves large-scale crystallization processes. The reactants are mixed in precise stoichiometric ratios, and the solution is allowed to crystallize under controlled temperature and pressure conditions. The crystals are then filtered, washed, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium cobalt(II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: The cobalt(II) ion can be oxidized to cobalt(III) under certain conditions.
Reduction: The cobalt(II) ion can be reduced to cobalt metal.
Substitution: The ammonium ions can be replaced by other cations in solution.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize cobalt(II) to cobalt(III).
Reduction: Reducing agents like sodium borohydride or hydrogen gas can reduce cobalt(II) to cobalt metal.
Substitution: Various metal salts can be used to replace ammonium ions in the compound.
Major Products Formed
Oxidation: Cobalt(III) sulfate or other cobalt(III) compounds.
Reduction: Cobalt metal.
Substitution: New coordination complexes with different cations.
Aplicaciones Científicas De Investigación
Ammonium cobalt(II) sulfate hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cobalt compounds and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cobalt’s role in biological systems, including its function in vitamin B12.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in electroplating, battery production, and as a pigment in ceramics and glass.
Mecanismo De Acción
The mechanism of action of sulfuric acid, ammonium cobalt(2+) salt (2:2:1) depends on its specific application. In catalytic processes, the cobalt ion acts as a catalyst by facilitating electron transfer reactions. In biological systems, cobalt ions can interact with enzymes and other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) sulfate: Similar in composition but lacks the ammonium ions.
Ammonium nickel(2+) sulfate: Contains nickel instead of cobalt.
Cobalt(II) chloride: Another cobalt(II) salt with different anions.
Uniqueness
Ammonium cobalt(II) sulfate hexahydrate is unique due to its specific combination of ammonium and cobalt ions, which imparts distinct chemical properties and reactivity compared to other cobalt salts. Its ability to form stable coordination complexes makes it valuable in various applications.
Propiedades
Número CAS |
13596-46-8 |
|---|---|
Fórmula molecular |
CoH8N2O8S2 |
Peso molecular |
287.14 g/mol |
Nombre IUPAC |
diazanium;cobalt(2+);disulfate |
InChI |
InChI=1S/Co.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |
Clave InChI |
NUHXWPRATKOXDB-UHFFFAOYSA-L |
SMILES |
[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+2] |
SMILES canónico |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+2] |
| 13596-46-8 | |
Descripción física |
Ruby-red solid; [Hawley] Available as the hexahydrate: dark red crystals, insoluble in water; [MSDSonline] |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


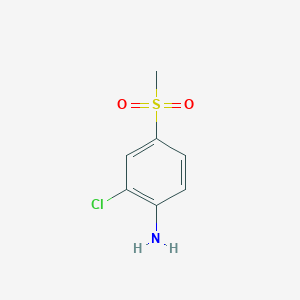
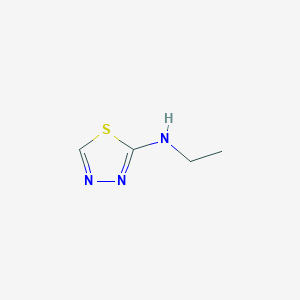
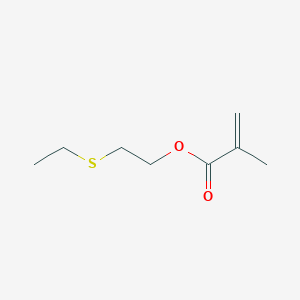


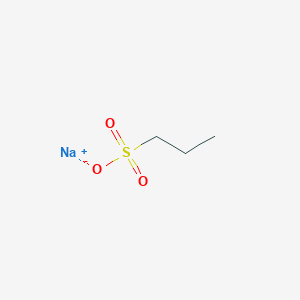

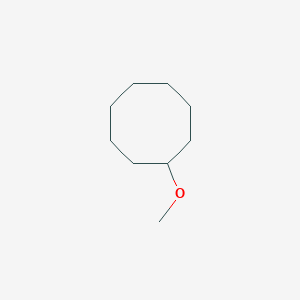
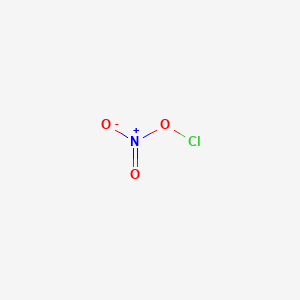
![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)
